2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is an organic compound characterized by a benzylamino group linked to a 4-fluorophenyl ethan-1-ol backbone. Its chemical structure features a primary alcohol and an amine, making it an interesting target for synthesis in organic chemistry. This compound is often studied for its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules.
The compound has the chemical formula CHFNO and is classified under organic compounds, particularly as an amino alcohol. It is identified by the CAS number 920796-72-1. The synthesis typically involves the reaction of benzylamine with 4-fluorophenylacetaldehyde, which can be facilitated by reducing agents such as sodium borohydride .
The synthesis of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol generally follows these steps:
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Sodium borohydride | Alcoholic solvent |
Substitution | Nucleophiles (amines, thiols) | Varied conditions depending on nucleophile |
The mechanism of action for 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol involves its interaction with biological macromolecules. The benzylamino group can form hydrogen bonds with targets such as proteins or enzymes, potentially influencing their function. The presence of the fluorine atom enhances the compound's reactivity and may affect its binding affinity to various biological targets .
Relevant data includes spectroscopic data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would confirm the structure and purity of synthesized compounds .
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has several notable applications:
The 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol scaffold represents a strategic evolution in bioactive molecule design, originating from classical Mannich base chemistry. The Mannich reaction, a three-component condensation involving an amine, aldehyde, and carbonyl compound, enables the introduction of aminomethyl functions into diverse substrates. This method historically facilitated the development of compounds with enhanced hydrophilicity or lipophilicity for optimized biodistribution [7]. Early benzylamino-fluorophenyl derivatives emerged as intermediates for synthesizing complex pharmacophores, leveraging:
By the 2010s, scaffolds like 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol transitioned from synthetic intermediates to core structures in neuroactive and anticancer agents, exploiting their conformational flexibility for receptor fitting [7] [9].
Table 1: Evolution of Benzylamino-Fluorophenyl Ethanolic Scaffolds
Decade | Key Structural Features | Therapeutic Applications |
---|---|---|
1970-1980 | Simple Mannich bases | Antimicrobials, Anticonvulsants |
1990-2000 | Mono-fluorinated phenyl derivatives | CNS agents, Analgesics |
2010-2020 | Hybrid fluorophenyl-benzylamino | Anticancer, Metabolic disorder drugs |
The 4-fluorophenyl group in 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol is pharmacokinetically and dynamically pivotal. Fluorination confers:
In PPARα agonists like fenofibric acid, fluorinated aromatics enhance isoform selectivity by forming halogen bonds with Tyr464 in the PPARα ligand-binding domain (LBD), a residue divergent in PPARγ/δ [1] [4]. Computational models confirm the 4-fluorophenyl moiety’s optimal geometry for LBD insertion, minimizing steric clashes while maximizing van der Waals contacts.
Table 2: Impact of Fluorine Position on Pharmacological Properties
Fluorophenyl Isomer | Binding Affinity (IC₅₀, nM) | Metabolic Half-life (hr) | Selectivity Ratio (PPARα/γ) |
---|---|---|---|
Ortho-fluoro | 320 | 5.2 | 45 |
Meta-fluoro | 185 | 7.1 | 120 |
Para-fluoro | 89 | 9.8 | >2700 |
Structurally, 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-ol shares key pharmacophoric elements with PPARα agonists like the clinical candidate A91 and fenofibric acid:
Notably, the title compound diverges from optimized agonists like 6j (EC₅₀ = 64 nM) in lacking the biaryl tail that extends into the PPARα hydrophobic cleft. This likely explains its lower potency than biphenyl-aniline derivatives (e.g., 3g, EC₅₀ = 83 nM) [4]. Nevertheless, its simplified structure offers synthetic advantages for lead diversification.
Table 3: Structural and Functional Comparison with PPARα Agonists
Compound | Core Structure | PPARα EC₅₀ (nM) | Selectivity (α/γ/δ) | Key Interactions |
---|---|---|---|---|
Fenofibric acid | Isopropylphenoxy-isobutyric acid | 25,000 | 1:8:3 | Salt bridge with Tyr314 |
A91 | 4-Benzyloxy-benzylamino carboxylic acid | 180 | 1:150:90 | H-bond with Ser280, π-stacking Phe273 |
6j (biphenyl analog) | Biaryl aniline carboxylic acid | 64 | 1:>1000:>1000 | Hydrophobic cleft occupancy |
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol | Ethanolamine | Not reported | Predicted >500 (α/γ) | H-bond donation, π-stacking |
The fluorine position profoundly influences target engagement. Studies on PPARα agonists reveal:
In ethanolamine-based scaffolds, the 1-(4-fluorophenyl)ethan-1-ol segment aligns pharmacophores as follows:
Docking simulations indicate that para-fluorine optimizes spatial orientation toward helix H12 (AF2 domain), stabilizing agonist-bound PPARα coactivator binding. Ortho-fluoro isomers adopt distorted conformations, weakening LBD contacts by 3.2 kcal/mol in free energy calculations [4].
Table 4: Pharmacophore Mapping of Fluorophenyl Ethanolamine Derivatives
Pharmacophore Unit | Molecular Function | Target Interaction | Positional Sensitivity |
---|---|---|---|
4-Fluorophenyl ring | Hydrophobic anchor | Leu331, Val332, Phe273 | Para > meta ≫ ortho |
Hydroxy group | H-bond donor/acceptor | Tyr314, His440 | Chiral (R-configuration preferred) |
Benzylamino nitrogen | Cation-π formation | Membrane phospholipids | N-substitution critical |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9